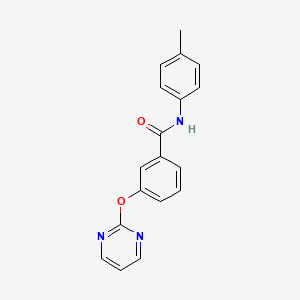

![molecular formula C15H13NO5S B5570305 dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate often involves palladium-catalyzed aminocarbonylation, utilizing dimethylformamide as a carbon monoxide source. This method provides an efficient route to related aryl amides under controlled conditions, demonstrating the versatility in synthesizing complex esters and amides from simpler starting materials (Wan et al., 2002).

Molecular Structure Analysis

Studies on similar compounds emphasize the importance of molecular structure in defining the chemical reactivity and interaction potential. For instance, the molecular ions of dimethyl terephthalate reveal insights into the stability and reactivity of ester groups, which could be analogous to understanding the molecular structure of dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate (Flammang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds like dimethyl terephthalate, which may share reactivity traits with dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate, include esterification and carbonylation. These reactions are pivotal in forming polyester materials and could indicate the reactive versatility of the subject compound (Lavalette et al., 2002).

Physical Properties Analysis

The physical properties of related compounds are influenced by their molecular structures. For example, the lipase-catalyzed synthesis of macrocyclic polyesters from dimethyl terephthalate and diethylene glycol showcases how molecular arrangements affect properties like crystallinity and thermal behavior, providing a proxy to understand the physical attributes of dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate (Lavalette et al., 2002).

Chemical Properties Analysis

The chemical properties of esters and amides similar to dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate often revolve around their reactivity towards hydrolysis, reduction, and other transformations. For instance, the enzymatic transformation of dimethyl terephthalate to less toxic compounds highlights the potential biodegradability and environmental interactions of ester compounds (Cheng et al., 2020).

Scientific Research Applications

Environmental Biodegradation and Safety

Research on dimethyl terephthalate (DMT) has shown its transformation into less toxic compounds through the action of specific microbial enzymes, highlighting its potential for reducing environmental pollution. The esterase DmtH from Sphingobium sp. C3 has been identified as capable of transforming DMT to mono-methyl terephthalate (MMT), which does not exhibit significant toxicity, oxidative stress, or mitochondrial stress in nematodes. This transformation is a critical step towards mitigating the environmental impact of DMT, which is widely used in the production of polyesters and plastics (Xiaokun Cheng et al., 2020).

Material Science and Polymer Research

In the realm of material science, dimethyl terephthalate serves as a precursor for various polymers and composites. Studies have demonstrated its role in the synthesis of polymers with potential applications in lithium-ion batteries, showcasing enhanced battery performance and stability when used in anode electrodes. This research underscores the versatility of dimethyl terephthalate in creating advanced materials for energy storage solutions (Chunfeng Yao et al., 2017).

Biomedical Applications

The interaction of surfactant-AIEgen nanorods with human serum albumin amyloid fibrils, involving dimethyl-2,5-bis[4-(methoxyphenyl)amino] terephthalate (DBMPT), has been explored for its potential in white light generation. This study presents a novel approach to biomedical imaging, offering insights into the dynamic interactions between biomolecules and nanostructures for advanced diagnostic applications (Tanuja Kistwal et al., 2022).

properties

IUPAC Name |

dimethyl 2-(thiophene-2-carbonylamino)benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-20-14(18)9-5-6-10(15(19)21-2)11(8-9)16-13(17)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDIXFDNGAMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-[(thiophen-2-ylcarbonyl)amino]benzene-1,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

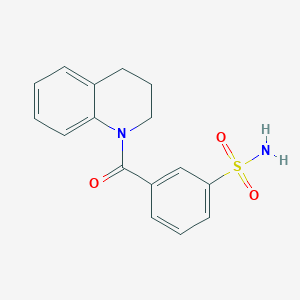

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)

![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

![1-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5570250.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

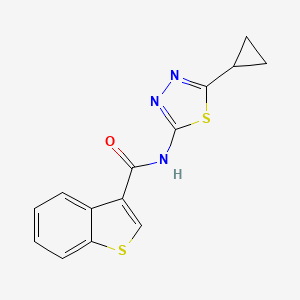

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)